

A Technical Guide to the Solubility of 2-Phenoxyphenylacetonitrile

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Compound of Interest

Compound Name: **2-Phenoxyphenylacetonitrile**

Cat. No.: **B1360290**

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Abstract

2-Phenoxyphenylacetonitrile and its isomers are key intermediates in the synthesis of various agrochemicals and pharmaceuticals. A thorough understanding of their solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for **2-phenoxyphenylacetonitrile** and its closely related isomers. Due to the limited availability of quantitative data in peer-reviewed literature, this guide presents qualitative solubility information and a detailed, adaptable experimental protocol for the precise determination of its solubility in various solvents. Furthermore, this document illustrates the role of a closely related precursor, 3-phenoxybenzaldehyde cyanohydrin, in the synthesis of the pyrethroid insecticide fenvalerate, providing a practical context for its application.

Introduction

2-Phenoxyphenylacetonitrile belongs to a class of aromatic nitriles that serve as versatile building blocks in organic synthesis. The presence of a phenoxy group and a nitrile moiety imparts a unique combination of polarity and lipophilicity, influencing its solubility in different solvent systems. While extensive quantitative solubility data for **2-phenoxyphenylacetonitrile** is not readily available in the public domain, understanding its general solubility characteristics is paramount for its effective utilization in research and development. This guide aims to bridge

the current information gap by providing qualitative solubility insights and a robust experimental framework for its quantitative assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **2-phenoxyphenylacetonitrile** and its isomers is essential for predicting their solubility behavior.

Property	Value
Molecular Formula	C ₁₄ H ₁₁ NO
Molecular Weight	209.24 g/mol
Appearance	Varies; may be a liquid or solid depending on the specific isomer and purity
Density	No data available for the 2-isomer. The 3-isomer has a reported density of approximately 1.12 g/cm ³ .
Boiling Point	No data available for the 2-isomer.
Melting Point	No data available for the 2-isomer.

Solubility Data

Comprehensive quantitative solubility data for **2-phenoxyphenylacetonitrile** in a wide range of solvents is not currently available in published literature. However, based on the solubility of the closely related isomer, 3-phenoxybenzyl cyanide ((S)-m-phenoxybenzaldehyde cyanohydrin), a qualitative solubility profile can be inferred.

Solvent	Qualitative Solubility	Notes
Water	Insoluble	The hydrophobic nature of the two phenyl rings significantly limits its solubility in aqueous media.
Benzene	Soluble	Expected to be soluble due to the "like dissolves like" principle, given the aromatic nature of both the solute and the solvent.
Toluene	Soluble	Similar to benzene, toluene is a non-polar aromatic solvent and is expected to readily dissolve 2-phenoxyphenylacetonitrile.
Ethanol	Likely Soluble	The nitrile group can engage in hydrogen bonding with protic solvents like ethanol, suggesting potential solubility.
Methanol	Likely Soluble	Similar to ethanol, methanol is a polar protic solvent that should facilitate the dissolution of 2-phenoxyphenylacetonitrile.
Acetone	Likely Soluble	As a polar aprotic solvent, acetone is expected to be a good solvent for this compound.
Dimethyl Sulfoxide (DMSO)	Likely Soluble	DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.

Note: The qualitative solubility data is based on information for the 3-phenoxy isomer and general chemical principles. Experimental verification is required for precise quantitative values.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the accurate determination of **2-phenoxyphenylacetonitrile** solubility in various solvents. This protocol is adapted from established methods for similar organic compounds.

Objective: To quantitatively determine the equilibrium solubility of **2-phenoxyphenylacetonitrile** in a selected solvent at a specified temperature.

Materials:

- **2-Phenoxyphenylacetonitrile** (high purity)
- Selected solvents (analytical grade)
- Thermostatically controlled shaker or incubator
- Analytical balance
- Vials with screw caps
- Syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
- Volumetric flasks and pipettes

Procedure:

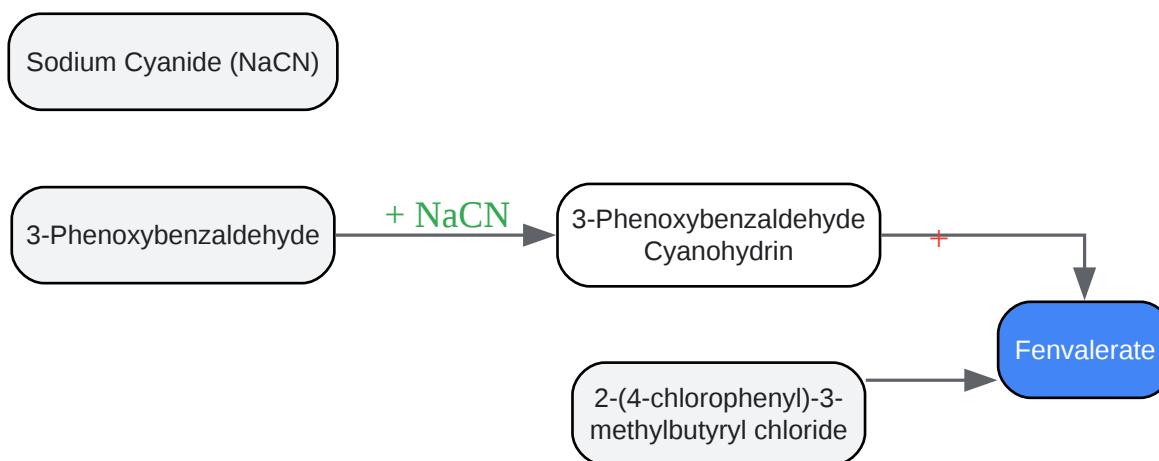
- Preparation of Saturated Solutions:
 - Add an excess amount of **2-phenoxyphenylacetonitrile** to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

- Accurately add a known volume or mass of the desired solvent to each vial.
- Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.
 - Accurately weigh the filtered saturated solution.
- Analysis:
 - Dilute a known mass or volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC).
 - Analyze the diluted sample to determine the concentration of **2-phenoxyphenylacetonitrile**. A pre-established calibration curve using standard solutions of known concentrations is essential for accurate quantification.
- Calculation of Solubility:
 - Calculate the concentration of the original saturated solution by accounting for the dilution factor.

- Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visualization of a Relevant Synthesis Pathway

2-Phenoxyphenylacetonitrile and its precursors are important in the synthesis of pyrethroid insecticides. The following diagram illustrates the synthesis of fenvalerate, a widely used insecticide, from 3-phenoxybenzaldehyde, which proceeds through a cyanohydrin intermediate structurally similar to **2-phenoxyphenylacetonitrile**.



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Caption: Synthesis of Fenvalerate from 3-Phenoxybenzaldehyde.

Conclusion

While quantitative solubility data for **2-phenoxyphenylacetonitrile** remains a gap in the readily available scientific literature, this technical guide provides a foundational understanding of its likely solubility characteristics based on its chemical structure and the properties of its isomers. The detailed experimental protocol presented herein offers a clear and reliable method for researchers to determine precise solubility values in various solvents, which is critical for its application in synthesis and formulation. The visualization of its precursor's role in the synthesis of fenvalerate underscores the industrial relevance of this class of compounds. Further research to quantify the solubility of **2-phenoxyphenylacetonitrile** in a broad range of pharmaceutically and industrially relevant solvents is highly encouraged.

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